synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in the development of complex pharmaceutical compounds and functional materials. The document outlines the strategic two-step synthetic pathway, beginning with the electrophilic iodination of pyrazole followed by the acid-catalyzed N-H protection using ethyl vinyl ether. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present quantitative data in a clear, accessible format. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis.
Introduction: Strategic Importance
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an iodine atom at the C4 position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions. Therefore, the installation of a stable yet readily cleavable protecting group is crucial.
The 1-(1-ethoxyethyl) group, derived from ethyl vinyl ether, serves as an excellent N-protecting group for pyrazoles. It is stable under neutral and basic conditions but can be easily removed under mild acidic conditions.[2][3] The target compound, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, thus combines the reactivity of the C-I bond with the stability of a protected pyrazole ring, making it a highly valuable building block in multi-step organic synthesis.
Recommended Synthetic Pathway
The is most efficiently achieved via a two-step sequence. This approach ensures high regioselectivity and excellent overall yields.
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Step 1: Electrophilic Iodination. Direct iodination of the pyrazole ring at the electron-rich C4 position to synthesize the 4-iodopyrazole intermediate.
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Step 2: N-H Protection. Protection of the 4-iodopyrazole N-H bond via an acid-catalyzed reaction with ethyl vinyl ether.
This pathway is generally preferred over the alternative (protection followed by iodination) as the direct iodination of pyrazole is a well-established and high-yielding reaction, and the subsequent protection step is typically clean and efficient.
Caption: Generalized mechanism of electrophilic iodination.
Comparative Iodination Protocols
Several methods are effective for the synthesis of 4-iodopyrazole. The choice of method often depends on factors such as scale, available reagents, and desired environmental impact.
| Method | Iodinating System | Solvent | Typical Yield | Key Advantages |
| A: Green Protocol | I₂ / 30% H₂O₂ | Water | High | Environmentally friendly, simple work-up. [1] |
| B: NIS Protocol | N-Iodosuccinimide (NIS) | Acetonitrile / TFA | Good to High | Mild conditions, effective for less reactive pyrazoles. [1][4] |
| C: CAN Protocol | I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | High | Potent system for a broad range of substrates. [4] |
Detailed Experimental Protocol (Method A)
This protocol is adapted from a highly efficient and environmentally benign procedure. [1] Materials:
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Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 - 1.0 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 eq)
-
Water (H₂O)
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Ethyl Acetate
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Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add pyrazole (1.0 eq) and water. Stir to form a suspension.
-
Add iodine (I₂) (0.5 eq) to the suspension.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the stirred mixture at room temperature.
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Stir the reaction vigorously for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodopyrazole, which can be purified further by column chromatography or recrystallization if necessary.
Step 2: Synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Mechanistic Insight: Acetal Formation
The protection of the pyrazole N-H is achieved through an acid-catalyzed addition of the nitrogen nucleophile to ethyl vinyl ether. The reaction is initiated by the protonation of the ethyl vinyl ether, which generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the N1 atom of 4-iodopyrazole. Subsequent deprotonation yields the final N-protected product, which is a stable acetal.
Caption: Acid-catalyzed protection of pyrazole with ethyl vinyl ether.
Detailed Experimental Protocol
This robust protocol provides the target compound in excellent yield. [3][5] Materials:
-
4-Iodo-1H-pyrazole (1.0 eq)
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Ethyl vinyl ether (1.5 - 2.0 eq)
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Dichloromethane (DCM) or Benzene
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Acid catalyst (e.g., trifluoroacetic acid (TFA) or concentrated HCl, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add ethyl vinyl ether (1.5 eq) to the solution.
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Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 1-2 drops) to the mixture. A slight exotherm may be observed. [5]4. Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC.
-
Once the reaction is complete, quench the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent and excess ethyl vinyl ether.
-
The resulting crude product, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, is often of high purity (>90%). [5]If required, it can be further purified by vacuum distillation. [5]
Reagent Molar Eq. Purpose 4-Iodo-1H-pyrazole 1.0 Starting Material Ethyl vinyl ether 1.5 Protecting Agent TFA (catalytic) ~0.01 Acid Catalyst | Dichloromethane | - | Solvent |
Expected Yield: 93-95%. [3][5]
Analytical Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group on the acetal (a doublet), the methine proton of the acetal (a quartet), and the two pyrazole ring protons (two singlets). [6]* ¹³C NMR: The carbon spectrum will confirm the presence of all 7 unique carbon atoms in the molecule. The C4 carbon attached to iodine will be significantly shifted. [5]* Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (266.08 g/mol ). [5][7]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It is also very toxic to aquatic life. [8]Handle with care and avoid creating dust.
-
Pyrazole Derivatives: Iodopyrazoles are irritants. Avoid contact with skin, eyes, and clothing. [9][10]* Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated area.
-
Ethyl Vinyl Ether: Highly flammable liquid and vapor. Keep away from ignition sources.
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ResearchGate. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Retrieved from [Link]
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